molecular formula C12H7N3O3S B1403032 7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid CAS No. 1375302-47-8

7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid

Cat. No.: B1403032
CAS No.: 1375302-47-8
M. Wt: 273.27 g/mol
InChI Key: DRJDUYKDXQXQSK-UHFFFAOYSA-N
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Description

“7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid” is a chemical compound with the molecular formula C12H7N3O3S . It is a derivative of the thiazolo[3,2-b]-1,2,4-triazine class of compounds . These compounds have been widely used in organic and medicinal chemistry, as well as in agricultural science .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure that includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various techniques such as X-ray powder diffraction (XRD) data . The IR and NMR spectra can also provide valuable information about the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Transformations

A study by Britsun et al. (2004) described a procedure for preparing triazolo[5,1-b][1,3]thiazine derivatives, which could be further processed into various compounds with potential applications in chemical research (Britsun, Esipenko, Kudryavtsev, & Lozinskii, 2004).

Antimicrobial Activity

Sahu, Ganguly, and Kaushik (2014) conducted research on triazolo[3,4-b][1,3,4] thiadiazine derivatives, finding some of them to have promising antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).

Antibacterial and Antifungal Activities

Research by Taha (2008) on 1,2,4-triazolo[1,5-d]tetrazol-6-yl-1,2,4-triazolo [3,4-b]-1,3,4-thiadiazoles showed they were effective against various microorganisms, highlighting their potential in antibacterial and antifungal applications (Taha, 2008).

Synthesis and Molecular Structure

A study by Mamedov et al. (2004) focused on the synthesis of methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylates, providing insights into their molecular structure and potential applications in chemical research (Mamedov, Mustakimova, Gubaidullin, Litvinov, & Levin, 2004).

Novel Fused Derivatives

Nagaraju et al. (2013) synthesized novel fused triazolo[3,4-b][1,3,4]thiadiazol derivatives, which could have significant applications in the development of new chemical entities (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).

One-Pot Synthesis

Research by Jilloju et al. (2020) demonstrated a one-pot multi-component reaction to synthesize substituted 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones, a method that could be important for streamlining synthesis processes in chemical research (Jilloju, Srikanth, Kumar, & Vedula, 2020).

Future Directions

The future directions in the research of this compound could involve exploring its biological activities and potential applications in medicinal chemistry. The synthesis process could also be optimized for better yields .

Biochemical Analysis

Biochemical Properties

7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets. This binding often involves specific interactions with amino acid residues in the target protein, resulting in changes in protein activity. Additionally, the compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit specific enzymes in metabolic pathways, resulting in the accumulation or depletion of certain metabolites. These interactions are essential for understanding the compound’s potential effects on cellular metabolism and its therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions are important for understanding the compound’s bioavailability and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how the compound exerts its effects on cellular function and its potential therapeutic applications .

Properties

IUPAC Name

7-oxo-2-phenyl-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-10-8(11(17)18)6-19-12-13-9(14-15(10)12)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDUYKDXQXQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745179
Record name 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-47-8
Record name 7H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, 7-oxo-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
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7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Reactant of Route 6
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid

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